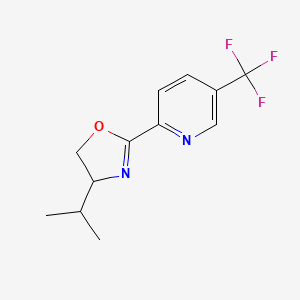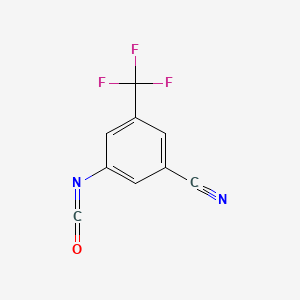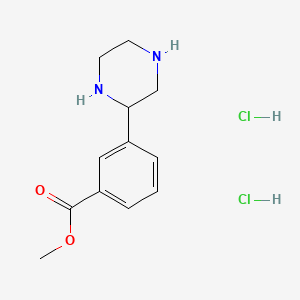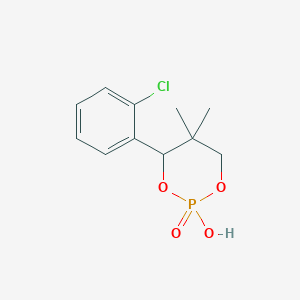
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-二甲基吡嗪-2-基)甲胺盐酸盐是一种杂环芳香胺。它主要用于化学和生物学领域的研发。该化合物以其独特的结构而闻名,该结构包括一个吡嗪环,在 3 和 6 位被甲基取代,在 2 位被胺基取代,形成盐酸盐。
准备方法
合成路线和反应条件: (3,6-二甲基吡嗪-2-基)甲胺盐酸盐的合成通常涉及在受控条件下使 3,6-二甲基吡嗪与甲醛和氯化铵反应。反应通过形成中间体进行,然后通过用盐酸处理将其转化为所需产物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及先进的技术,如连续流反应器和自动化合成系统,以确保一致的质量和效率。
化学反应分析
反应类型: (3,6-二甲基吡嗪-2-基)甲胺盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的 N-氧化物。
还原: 它可以被还原以形成胺或其他还原衍生物。
取代: 胺基可以参与亲核取代反应,形成各种取代衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷烃或酰氯等试剂。
主要形成的产物: 这些反应形成的主要产物包括 N-氧化物、还原胺和各种取代吡嗪衍生物。
科学研究应用
(3,6-二甲基吡嗪-2-基)甲胺盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂杂环化合物的构建单元。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 正在进行研究以探索其作为药物中间体或活性成分的潜力。
工业: 它用于开发新材料和化学工艺。
作用机制
(3,6-二甲基吡嗪-2-基)甲胺盐酸盐的作用机制涉及它与各种分子靶标的相互作用。胺基可以与生物分子形成氢键和静电相互作用,影响其结构和功能。吡嗪环可以参与 π-π 堆积相互作用,进一步调节化合物的活性。
类似化合物:
(3,6-二甲基吡啶-2-基)甲胺: 结构类似,但用吡啶环代替吡嗪环。
(3-氟-6-甲基吡啶-2-基)甲胺: 包含一个氟原子和一个吡啶环。
甲基四嗪-胺盐酸盐: 包含一个四嗪环而不是吡嗪环。
独特性: (3,6-二甲基吡嗪-2-基)甲胺盐酸盐由于其在吡嗪环上的特定取代模式而独一无二,与类似物相比,它具有独特的化学和生物特性。
本全面概述突出了 (3,6-二甲基吡嗪-2-基)甲胺盐酸盐在各个研究领域的重要性及其在未来应用的潜力。
相似化合物的比较
(3,6-Dimethylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
(3-Fluoro-6-methylpyridin-2-yl)methanamine: Contains a fluorine atom and a pyridine ring.
Methyltetrazine-amine hydrochloride: Contains a tetrazine ring instead of a pyrazine ring.
Uniqueness: (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
属性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
(3,6-dimethylpyrazin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-4-9-6(2)7(3-8)10-5;/h4H,3,8H2,1-2H3;1H |
InChI 键 |
XVNFOOXKKQFLCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)



![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)



![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
